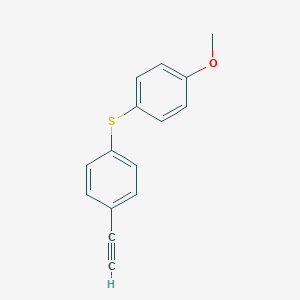
(4-Ethynylphenyl)(4-methoxyphenyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethynylphenyl)(4-methoxyphenyl)sulfane is an organic compound that features both ethynyl and methoxy functional groups attached to a phenyl ring, with a sulfane linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynylphenyl)(4-methoxyphenyl)sulfane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. For this compound, the reaction involves 4-iodoanisole and 4-ethynylphenyl sulfide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethynylphenyl)(4-methoxyphenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of (4-Ethynylphenyl)(4-methoxyphenyl)sulfoxide or sulfone.
Reduction: Formation of (4-Ethynylphenyl)(4-methoxyphenyl)alkene or alkane.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
(4-Ethynylphenyl)(4-methoxyphenyl)sulfane is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures through cross-coupling reactions.
Biology
The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Research is ongoing to investigate the compound’s potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of (4-Ethynylphenyl)(4-methoxyphenyl)sulfane involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the methoxy group can form hydrogen bonds. The sulfane linkage can act as a sulfur donor in various biochemical pathways, influencing enzyme activity and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxyphenyl)(4-methylphenyl)sulfane: Similar structure but with a methyl group instead of an ethynyl group.
(4-Ethynylphenyl)(4-hydroxyphenyl)sulfane: Similar structure but with a hydroxy group instead of a methoxy group.
(4-Ethynylphenyl)(4-chlorophenyl)sulfane: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(4-Ethynylphenyl)(4-methoxyphenyl)sulfane is unique due to the presence of both ethynyl and methoxy groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various synthetic and research applications.
Propriétés
IUPAC Name |
1-ethynyl-4-(4-methoxyphenyl)sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS/c1-3-12-4-8-14(9-5-12)17-15-10-6-13(16-2)7-11-15/h1,4-11H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHGEKLTLOWHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(NE,S)-N-[(2-fluoro-6-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149714.png)
![(NE,R)-N-[(3-chloro-2-methylphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149723.png)
![(NE,S)-N-[(3-chloro-2-methylphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149728.png)




![2-[p-(p-Chlorophenoxy)phenoxy]ethylamine hydrochloride](/img/structure/B8149758.png)
![3-[(4-Phenoxyphenyl)Oxy]Propylamine HCl](/img/structure/B8149772.png)



![tert-butyl (S)-2,2-dimethyl-4-[4-[[(trifluoromethyl)sulfonyl]oxy]benzyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B8149794.png)

